16,16-dimethyl-PGE1

Vue d'ensemble

Description

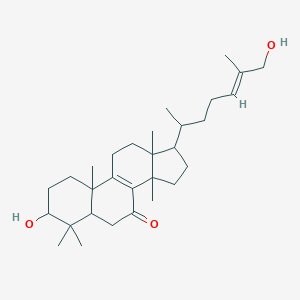

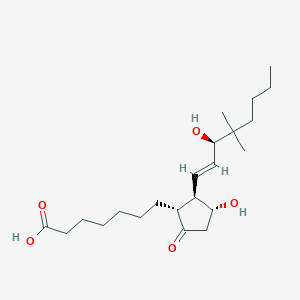

16,16-dimethyl-PGE1, also known as 16,16-dimethyl Prostaglandin E1, is a synthetic analog of Prostaglandin E1 (PGE1) with the molecular formula C22H38O5 . It has an average mass of 382.534 Da and a monoisotopic mass of 382.271912 Da . It is known to induce bronchoconstrict and vascular smooth muscle contractions and suppresses the indomethacin-induced cellular elongation .

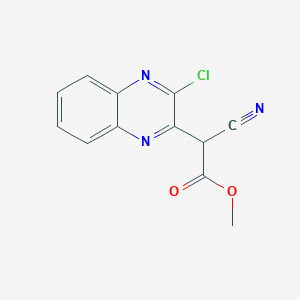

Molecular Structure Analysis

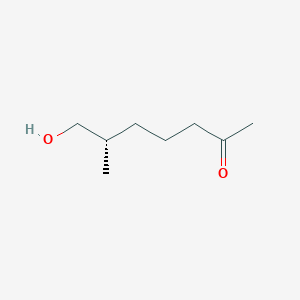

The molecular structure of 16,16-dimethyl-PGE1 is characterized by the presence of 22 carbon atoms, 38 hydrogen atoms, and 5 oxygen atoms . It has 4 defined stereocenters and a double-bond stereo .Chemical Reactions Analysis

16,16-dimethyl-PGE1 is a metabolically stable compound . It has been shown to induce human vascular smooth muscle contractions in vitro . It is 2, 3, and 6 times more potent than PGF2α in contracting tracheal, bronchial, and bronchiolar smooth muscle, respectively .Physical And Chemical Properties Analysis

16,16-dimethyl-PGE1 has a density of 1.1±0.1 g/cm3, a boiling point of 540.9±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.3 mmHg at 25°C . It has an enthalpy of vaporization of 94.1±6.0 kJ/mol and a flash point of 295.0±26.6 °C . Its molar refractivity is 108.5±0.3 cm3 .Applications De Recherche Scientifique

Obstetrics and Gynaecology

Application Summary

16,16-dimethyl-PGE1 is used in obstetrics and gynaecology due to its ability to modify the activity of the human uterus . It’s particularly effective in inducing uterine contractions, which is useful in various procedures .

Methods of Application

The compound is often administered vaginally . For instance, it has been used for pre-operative cervical dilatation in first trimester nulliparous pregnancy .

Results or Outcomes

The use of 16,16-dimethyl-PGE1 has been found to be effective in terminating early pregnancy by intra-uterine instillation . It has also been used successfully for cervical dilatation .

Termination of Pregnancy

Application Summary

16,16-dimethyl-PGE1 is used for the termination of pregnancy, particularly in the first and second trimesters .

Methods of Application

The compound can be administered by intra-uterine instillation or as a pessary .

Results or Outcomes

The use of 16,16-dimethyl-PGE1 has been found to be effective in terminating pregnancies in the first and second trimesters .

Induction and Augmentation of Labour

Application Summary

16,16-dimethyl-PGE1 is used for the induction and augmentation of labour, as it has a strong contractile effect on the pregnant uterus .

Methods of Application

The compound is often administered vaginally . It stimulates the uterus not only in the third trimester of pregnancy but also in the first and second trimesters .

Results or Outcomes

The use of 16,16-dimethyl-PGE1 has been found to be effective in inducing and augmenting labour .

Termination of Abnormal Intra-Uterine Pregnancies

Application Summary

16,16-dimethyl-PGE1 is used for the termination of abnormal intra-uterine pregnancies .

Methods of Application

The compound can be administered by intramuscular administration .

Results or Outcomes

The use of 16,16-dimethyl-PGE1 has been found to be effective in terminating abnormal intra-uterine pregnancies .

Induction of Mid-Trimester Abortion

Application Summary

16,16-dimethyl-PGE1 is used for the induction of mid-trimester abortion . It has a strong contractile effect on the pregnant uterus, which makes it effective for this application .

Results or Outcomes

The use of 16,16-dimethyl-PGE1 has been found to be effective in inducing mid-trimester abortions .

Termination of Very Early Pregnancy

Application Summary

16,16-dimethyl-PGE1 is used for the termination of very early pregnancies . It induces uterine contractions, which makes it effective for this application .

Methods of Application

The compound can be administered vaginally . It was found effective for the termination of early pregnancy by intra-uterine instillation .

Results or Outcomes

The use of 16,16-dimethyl-PGE1 has been found to be effective in terminating very early pregnancies .

Propriétés

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h12-13,16-17,19-20,24-25H,4-11,14-15H2,1-3H3,(H,26,27)/b13-12+/t16-,17-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOFITYRYPQNLL-ZWSAOQBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16,16-dimethyl-PGE1 | |

CAS RN |

41692-15-3 | |

| Record name | 16,16-Dimethylprostaglandin E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041692153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

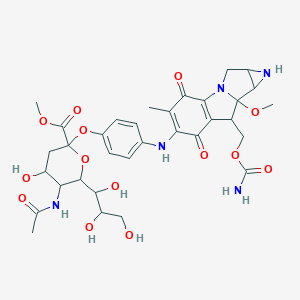

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.